Physicochemical properties of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide
Physicochemical properties of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide
Introduction: Contextualizing the Molecule in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides an in-depth analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, a molecule possessing structural motifs—a secondary amide, a hydroxyl group, and a morpholine ring—commonly encountered in medicinal chemistry.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for characterizing this compound. We will move beyond simple data presentation to explore the causal relationships between molecular structure and physical behavior, offering field-proven insights into experimental design and data interpretation.
Section 1: Chemical Identity and Structural Attributes
A molecule's identity is the starting point for all subsequent investigation. The unique arrangement of atoms and functional groups in 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide dictates its interactions and intrinsic properties.
| Identifier | Value | Source |
| IUPAC Name | 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide | - |
| CAS Number | 1267877-81-5 | [1] |
| Molecular Formula | C₉H₁₈N₂O₃ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| SMILES | CC(O)C(NCCN1CCOCC1)=O | [1] |
Chemical Structure:
Caption: 2D structure of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.
Section 2: Spectroscopic Profile for Structural Verification
Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its structure and purity. The key functional groups—a secondary amide, a hydroxyl group, a tertiary amine (morpholine), and aliphatic chains—will produce characteristic signals in various spectroscopic techniques.[2][3]
Expected Spectroscopic Characteristics:
-
Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying functional groups.
-
N-H Stretch : A single, medium intensity peak is expected around 3370-3170 cm⁻¹ for the secondary amide N-H bond.[2]
-
O-H Stretch : A broad peak will be present, typically in the 3500-3200 cm⁻¹ region, characteristic of the hydroxyl group and its potential for hydrogen bonding.
-
C=O Stretch (Amide I) : A strong, sharp absorption is anticipated in the 1680-1630 cm⁻¹ range, which is characteristic of a conjugated amide carbonyl.[2][3]
-
N-H Bend (Amide II) : An intense N-H in-plane bend is expected adjacent to the C=O stretch, often around 1540 cm⁻¹.[2]
-
C-N Stretch : This peak can be found in the fingerprint region, typically around 1400 cm⁻¹.[2]
-
-
¹H NMR Spectroscopy :
-
N-H Proton : The amide proton will likely appear as a broad singlet or triplet between 5-8 ppm, and its chemical shift can be concentration and solvent dependent.
-
O-H Proton : The hydroxyl proton will also be a broad, exchangeable singlet, with a chemical shift that varies significantly with solvent, concentration, and temperature.
-
Morpholine Protons : The protons on the carbons adjacent to the morpholine oxygen (-O-CH₂-) will be downfield (approx. 3.6-3.8 ppm) compared to those adjacent to the nitrogen (-N-CH₂-, approx. 2.4-2.6 ppm).
-
Aliphatic Protons : The remaining aliphatic protons (-CH-, -CH₂-, -CH₃) will appear in the upfield region (approx. 1.0-4.0 ppm), with splitting patterns determined by their neighboring protons.
-
-
¹³C NMR Spectroscopy :
-
Carbonyl Carbon : The amide carbonyl carbon is the most deshielded, appearing in the 160-180 ppm range.
-
Morpholine Carbons : Carbons adjacent to the oxygen will be further downfield than those adjacent to the nitrogen.
-
Other Aliphatic Carbons : The remaining carbons will appear at higher field strengths.
-
-
Mass Spectrometry :
-
The molecular ion peak (M+) should be visible, confirming the molecular weight.
-
Common fragmentation patterns for amides often involve the formation of acylium ions.
-
General Protocol for Spectroscopic Analysis
The following outlines a standard workflow for obtaining a comprehensive spectroscopic profile. The choice of solvent is critical; deuterated solvents that do not exchange with N-H or O-H protons (like DMSO-d₆ or CDCl₃) are preferable for detailed NMR analysis.
Caption: Workflow for comprehensive spectroscopic characterization.
Section 3: Core Physicochemical Properties and Their Determination
The following properties are cornerstones of a pre-formulation data package, providing critical insights into a compound's potential behavior in a biological system.
Melting Point: An Indicator of Purity and Stability
Scientific Rationale: The melting point is the temperature at which a substance transitions from a solid to a liquid.[4][5] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.[4][6] Therefore, melting point determination is a fundamental technique for assessing purity and confirming the identity of a compound.[5][6][7][8] It also provides information about the strength of the intermolecular forces within the crystal lattice.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Carefully observe the sample through the magnifying lens.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Caption: Step-by-step workflow for melting point determination.
Aqueous Solubility: A Prerequisite for Absorption
Scientific Rationale: The solubility of a compound in aqueous media is a critical determinant of its bioavailability for oral and parenteral administration.[9] A drug must be in solution to be absorbed from the gastrointestinal tract or to be administered intravenously. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption.[9][10] Thermodynamic solubility, the saturated concentration of a compound in a specific solvent at equilibrium, is the gold standard measurement.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
System Preparation: Prepare a series of vials containing a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).
-
Sample Addition: Add an excess amount of the solid compound to each vial to ensure that a saturated solution is formed and solid remains.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid material. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for determining thermodynamic aqueous solubility.
Ionization Constant (pKa): Predicting In-Vivo Charge State
Scientific Rationale: The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and unionized forms.[11] This parameter is crucial because the ionization state of a drug profoundly affects its solubility, permeability across biological membranes, and binding to its target.[12] For 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, the tertiary amine nitrogen within the morpholine ring is the primary basic center that will become protonated at acidic pH. Knowing its pKa allows prediction of the compound's charge at physiological pH (around 7.4), which is essential for understanding its ADME properties.[12]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically water or a water-cosolvent mixture if solubility is limited.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the fully protonated state (for a base) by adding a strong acid (e.g., 0.1 M HCl).
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
pH Measurement: Record the pH of the solution using a calibrated pH meter after each addition of titrant.
-
Data Plotting: Plot the measured pH versus the volume of titrant added. This will generate a sigmoidal titration curve.
-
pKa Determination: The pKa is the pH value at the half-equivalence point of the titration curve—the point at which half of the compound has been neutralized.[11][13] This corresponds to the inflection point of the curve.
Caption: Logical workflow for pKa determination via potentiometric titration.
Partition Coefficient (LogP): Measuring Lipophilicity
Scientific Rationale: The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between a nonpolar solvent (n-octanol, mimicking lipids) and a polar solvent (water). It is expressed as a logarithm (LogP).[14] LogP is a key indicator of a drug's lipophilicity, which influences its ability to cross cell membranes, its distribution into tissues, and its potential for metabolism and toxicity.[14][15] According to Lipinski's Rule of 5, a LogP value of less than 5 is generally desirable for orally administered drugs.[14]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Prepare pre-saturated n-octanol (by shaking with water) and pre-saturated water (by shaking with n-octanol) to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol phase and the aqueous phase (e.g., a 1:1 ratio). Add a small, known amount of the compound's stock solution.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the mixture stand until the two phases have completely separated.
-
Phase Separation: Carefully separate the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase ([organic] and [aqueous]) using a validated analytical method like HPLC-UV.[16][17]
-
Calculation: Calculate the partition coefficient P as the ratio of the concentrations: P = [organic] / [aqueous]. The LogP is the base-10 logarithm of this value: LogP = log₁₀(P).[14]
Caption: Standard shake-flask protocol for LogP determination.
Section 4: Safety and Handling
As with any laboratory chemical for which a comprehensive toxicological profile is not available, 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide should be handled with care. Standard laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[18][19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or aerosols.[20] Avoid contact with skin and eyes.[19][21]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18][20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[21]
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Conclusion
The physicochemical properties of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide—its melting point, solubility, pKa, and LogP—form a critical data package for any researcher in the field of drug discovery and development. The presence of hydrogen bond donors and acceptors (hydroxyl, amide) and an ionizable basic center (morpholine) suggests a molecule with significant potential for aqueous solubility and a pH-dependent charge state. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data, enabling informed decisions in lead optimization, formulation development, and the overall progression of a potential therapeutic candidate.
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